molecular formula C18H48N3O4P B8682326 triethylazanium;phosphate

triethylazanium;phosphate

Cat. No.: B8682326
M. Wt: 401.6 g/mol
InChI Key: UBLQIESZTDNNAO-UHFFFAOYSA-N
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Description

Triethylazanium;phosphate, systematically named triethylammonium dihydrogen phosphate (1:1), is an ionic compound formed by the protonation of triethylamine (N,N-diethylethanamine) with phosphoric acid. Its molecular formula is $ \text{(C}2\text{H}5\text{)}3\text{NH}^+ \cdot \text{H}2\text{PO}_4^- $, corresponding to a molecular weight of approximately 199.19 g/mol (calculated from constituent ions) . Key physical properties include:

  • Density: 1.09 g/mL at 20°C
  • Melting Point: -114.7°C
  • Boiling Point: 90.5°C at 760 mmHg
  • Refractive Index: $ n_{20}/D = 1.360 $ .

This compound is commonly utilized as a buffering agent, catalyst in organic synthesis, or counterion in biochemical reagents to enhance solubility .

Properties

Molecular Formula

C18H48N3O4P

Molecular Weight

401.6 g/mol

IUPAC Name

triethylazanium;phosphate

InChI

InChI=1S/3C6H15N.H3O4P/c3*1-4-7(5-2)6-3;1-5(2,3)4/h3*4-6H2,1-3H3;(H3,1,2,3,4)

InChI Key

UBLQIESZTDNNAO-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.[O-]P(=O)([O-])[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethylammonium dihydrogen phosphate (1:1) can be synthesized by reacting triethylamine with phosphoric acid. The reaction typically involves dissolving triethylamine in water and then adding phosphoric acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of triethylammonium dihydrogen phosphate .

Industrial Production Methods

In industrial settings, the production of triethylammonium dihydrogen phosphate involves similar steps but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is often crystallized and purified through filtration and drying processes .

Chemical Reactions Analysis

Types of Reactions

Triethylammonium dihydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with triethylammonium dihydrogen phosphate include strong acids and bases, as well as other nucleophiles and electrophiles. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products

The major products formed from reactions involving triethylammonium dihydrogen phosphate depend on the specific reagents and conditions used. For example, reacting it with a strong base can result in the formation of triethylamine and a phosphate salt .

Mechanism of Action

The mechanism of action of triethylammonium dihydrogen phosphate involves its ability to act as a buffer, maintaining a stable pH in solutions. This property is crucial in HPLC, where it helps to stabilize the mobile phase and improve the separation of analytes. The compound interacts with the analytes and the stationary phase, facilitating their separation based on their chemical properties .

Comparison with Similar Compounds

Key Observations :

  • Complexity: Adenosine derivatives (e.g., ) exhibit higher molecular complexity (>600 g/mol) and specialized roles in biochemistry, unlike this compound’s simpler structure.
  • Counterion Utility : Triethylazanium salts are frequently used to stabilize anionic biomolecules (e.g., nucleotides) via ionic interactions, enhancing solubility in aqueous media .
2.2 Physical and Thermal Properties

A comparative analysis of thermal stability and solubility:

Compound Melting Point (°C) Boiling Point (°C) Thermal Stability Notes
This compound -114.7 90.5 Low thermal stability; decomposes above 90°C
La–Al system phosphates >1000 N/A High-temperature-resistant ceramics
Sp-cAMPS triethylammonium salt N/A N/A Stable in biochemical assays (<37°C)


Insights :

  • This compound is unsuitable for high-temperature applications, contrasting with lanthanum-aluminum phosphates (Table 2 in ), which retain structural integrity up to 1000°C.
  • Low melting points are typical for ammonium salts due to weak ionic lattice interactions.
2.3 Adsorption and Environmental Relevance

Comparative adsorption capacities of materials from literature:

Adsorbent Material Phosphate Adsorption Capacity (mg/g) Reference
Hydrated ferric oxide-resin composite 12.3 Table 5
La-doped activated alumina 35.6 Table 2
This compound N/A

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